molecular formula C13H10FNO2 B578307 6-(3-Fluoro-4-methylphenyl)picolinic acid CAS No. 1261904-70-4

6-(3-Fluoro-4-methylphenyl)picolinic acid

Cat. No.: B578307
CAS No.: 1261904-70-4
M. Wt: 231.226
InChI Key: SSMDRGRPDSFUDA-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methylphenyl)picolinic acid is a chemical compound with the CAS Number: 1261904-70-4 . It has a molecular weight of 231.23 and its molecular formula is C13H10FNO2 . The IUPAC name for this compound is 6-(3-fluoro-4-methylphenyl)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10FNO2/c1-8-5-6-9 (7-10 (8)14)11-3-2-4-12 (15-11)13 (16)17/h2-7H,1H3, (H,16,17) . This compound contains a total of 28 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, and 12 aromatic bonds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds, such as pinacol boronic esters, have been involved in catalytic protodeboronation . This process involves a radical approach and has been paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Analytical Methods and Antioxidant Activity

6-(3-Fluoro-4-methylphenyl)picolinic acid, like its structural relatives, may be relevant in studies focusing on the determination of antioxidant activity due to the interest in antioxidants across various fields including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others are critical in assessing the kinetics or reaching equilibrium states, relying on spectrophotometry which presupposes the occurrence of characteristic colors or the discoloration of solutions to be analyzed. These methods are applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples, hinting at a potential area of application for compounds like this compound in enhancing our understanding of antioxidant mechanisms and applications (Munteanu & Apetrei, 2021).

Chemosensors and Fluorescence

Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been documented for their high selectivity and sensitivity as chemosensors for various analytes, including metal ions and neutral molecules. Given the structural similarity and the functional group positioning, this compound could potentially serve as a fluorophoric platform for the development of chemosensors. These chemosensors are pivotal for detecting a wide range of analytes, showcasing an emerging research field that could benefit from the properties of this compound (Roy, 2021).

Synthesis and Chemical Reactions

In the context of chemical synthesis, the pathways and intermediates involving similar compounds are of great interest. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl as a key intermediate for the manufacture of certain materials showcases the relevance of fluoro-substituted aromatic compounds in chemical reactions, including cross-coupling reactions. Such research underscores the importance of understanding the synthetic routes and potential applications of compounds like this compound in the development of new pharmaceuticals or materials (Qiu et al., 2009).

Environmental Implications and Metal Sorption

The study of heavy metals' sorption on natural and modified clays, including kaolinite and montmorillonite, indicates a keen interest in using such materials for the remediation of toxic metals from environmental samples. Given the potential chelating capabilities of this compound, it could be investigated for its efficacy in enhancing the sorption of heavy metals, thus contributing to environmental cleanup efforts (Bhattacharyya & Gupta, 2008).

Properties

IUPAC Name

6-(3-fluoro-4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-5-6-9(7-10(8)14)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDRGRPDSFUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687190
Record name 6-(3-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-70-4
Record name 6-(3-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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